5-HT3 antagonist 1
CAS No.: 129294-09-3
Cat. No.: VC0006905
Molecular Formula: C₂₂H₂₇N₅O
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 129294-09-3 |
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Molecular Formula | C₂₂H₂₇N₅O |
Molecular Weight | 377.5 g/mol |
IUPAC Name | N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide |
Standard InChI | InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25) |
Standard InChI Key | KDCVCMJTEQZMEL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C |
Chemical and Pharmacological Properties
Structural Characteristics
5-HT3 antagonist 1 features a canonical SMILES structure of , characterized by an indazole core linked to a tertiary amine moiety . This configuration facilitates interactions with key residues in the 5-HT3 receptor binding pocket, including tryptophan (W183) and tyrosine (Y234), as demonstrated in molecular docking studies .
Table 1: Physicochemical Properties of 5-HT3 Antagonist 1
Property | Value |
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Molecular Formula | |
Molecular Weight | 377.48 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (stable for 1 month) |
CAS Number | 129294-09-3 |
Pharmacokinetic Profile
The compound’s half-life and metabolic pathways remain under investigation, but its structural analogs, such as ondansetron and granisetron, undergo hepatic metabolism via CYP450 enzymes (e.g., CYP3A4, CYP2D6) . In vivo formulations require solubilization in dimethyl sulfoxide (DMSO), with recommended stock concentrations of 10 mM for experimental use .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-HT3 antagonist 1 involves a multi-step process:
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Core Structure Formation: Construction of the indazole ring via cyclization reactions.
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Functionalization: Introduction of a carboxylic acid group at position 3 of the indazole core .
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Coupling Reactions: Attachment of the tertiary amine side chain using nucleophilic substitution or reductive amination.
Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%), followed by crystallization and chromatography for purification.
Pharmacological Mechanisms
Receptor Binding and Selectivity
5-HT3 antagonist 1 binds competitively to the orthosteric site of 5-HT3 receptors, preventing serotonin-induced ion channel activation . Its selectivity for 5-HT3 over 5-HT1A, 5-HT2A, and dopamine receptors is 100-fold higher, as evidenced by radioligand displacement assays .
Functional Effects
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Antiemetic Action: Blocks 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and vagal afferents, reducing vomiting reflexes in animal models .
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Visceral Analgesia: Modulates colonic afferent nerve activity via 5-HT3-dependent and independent pathways, suggesting utility in irritable bowel syndrome (IBS) .
Research Applications
Preclinical Studies
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CINV Management: In rodent models, 5-HT3 antagonist 1 reduced acute vomiting by 70% following cisplatin administration, comparable to granisetron .
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Neuropsychiatric Research: Enhanced the efficacy of selective serotonin reuptake inhibitors (SSRIs) in obsessive-compulsive disorder (OCD) models, likely through 5-HT3-mediated disinhibition of prefrontal circuits .
Molecular Studies
Molecular dynamics simulations reveal stable hydrogen bonds with glutamate (E236) and serine (S182) residues, explaining its nanomolar affinity (Ki = 2.6 ± 0.3 nM) .
Comparative Analysis with Other 5-HT3 Antagonists
Table 2: Comparative Efficacy of 5-HT3 Antagonists
Compound | Receptor Affinity (Ki, nM) | Half-Life (h) | Clinical Use |
---|---|---|---|
5-HT3 Antagonist 1 | 2.6 ± 0.3 | Under study | Preclinical research |
Ondansetron | 0.26 | 3.9 | CINV, PONV |
Granisetron | 0.42 | 9–11.6 | CINV |
Palonosetron | 0.03 | 40 | Delayed CINV |
5-HT3 antagonist 1 exhibits intermediate affinity compared to FDA-approved agents but lacks the prolonged half-life of palonosetron . Its indazole scaffold may offer reduced off-target effects compared to carbazole-based ondansetron .
Clinical Implications and Future Directions
Challenges and Opportunities
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